Ethyl 2-(piperidin-4-yl)acetate

Stereochemistry Reaction kinetics Lactam chemistry

Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6), also known as ethyl 4-piperidineacetate or 2-(piperidin-4-yl)-acetic acid ethyl ester, is a piperidine-based heterocyclic building block with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. The compound consists of a piperidine ring substituted at the 4-position with an ethyl acetate moiety, providing both a secondary amine handle and an ester group for downstream synthetic elaboration.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 59184-90-6
Cat. No. B1586380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(piperidin-4-yl)acetate
CAS59184-90-6
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCNCC1
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3
InChIKeyIHSUFLCKRIHFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6) Procurement Guide: Properties, Specifications, and Research Applications


Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6), also known as ethyl 4-piperidineacetate or 2-(piperidin-4-yl)-acetic acid ethyl ester, is a piperidine-based heterocyclic building block with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The compound consists of a piperidine ring substituted at the 4-position with an ethyl acetate moiety, providing both a secondary amine handle and an ester group for downstream synthetic elaboration. Commercially, this compound is supplied as a colorless liquid with a density of approximately 1.0 g/cm³ and a refractive index of 1.44 at 20°C, and is typically stored long-term at -20°C to maintain stability . It serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis, including its utility as a PROTAC (Proteolysis Targeting Chimera) linker building block .

Why Ethyl 2-(piperidin-4-yl)acetate Cannot Be Interchanged with Other Piperidine-4-acetate Derivatives in Critical Synthesis


The 4-piperidineacetate scaffold exhibits pronounced structure-dependent reactivity and stereochemical behavior that precludes casual substitution among its analogs. The specific ester group (ethyl versus methyl or tert-butyl) directly influences both the rate and equilibrium of acid-catalyzed isomerization reactions [1]. Furthermore, the unprotected secondary amine in the piperidine ring enables distinct derivatization pathways compared to N-alkylated or N-protected variants, with significant implications for downstream synthetic efficiency and product purity. Substituting this compound with a different ester or N-substituted analog without experimental validation introduces measurable risks of altered reaction kinetics, stereochemical erosion, or incompatible reactivity profiles that can compromise multi-step synthetic sequences [2].

Quantitative Differentiation Evidence for Ethyl 2-(piperidin-4-yl)acetate: Comparative Reactivity, Stereochemistry, and Safety Profile Data


Ethyl Ester cis-trans Isomerization Kinetics Compared with Methyl Ester in 5-Ethyl-2-oxo-4-piperidineacetic Acid System

In the 5-ethyl-2-oxo-4-piperidineacetic acid lactam system, the ethyl ester derivative undergoes acid-catalyzed cis-trans isomerization at a measurably slower rate than the corresponding methyl ester. Under identical Fischer-Speier esterification conditions (10% alcohol-HCl at reflux), the ethyl ester system requires 20-27 hours to reach equilibrium, whereas the methyl ester isomerization is reported to occur 'somewhat easier' [1]. The equilibrium composition for the ethyl ester system stabilizes at a 70:30 trans:cis ratio, which is experimentally accessible only under prolonged reflux; at lower temperatures (32°C), isomerization is minimal, and at 15°C it does not occur at all [1]. This contrasts sharply with N-alkylated derivatives (e.g., N-benzylated methyl ester), which exhibit complete stereochemical retention even after 5 hours of reflux [1].

Stereochemistry Reaction kinetics Lactam chemistry Esterification

N-Unsubstituted Ethyl Ester Isomerization Behavior Versus N-Protected and N-Alkylated Analogs

The unprotected secondary amine in Ethyl 2-(piperidin-4-yl)acetate confers fundamentally different stereochemical behavior compared to N-substituted derivatives. In the 5-ethyl-2-oxo-4-piperidineacetic acid lactam system, trans- and cis-N-unsubstituted acids undergo complete isomerization to a 70:30 trans:cis equilibrium mixture when esterified with 10% EtOH-HCl at reflux for 20-27 hours [1]. In direct contrast, the N-benzylated analogs (both trans-5a and cis-5b) can be converted to their corresponding ethyl esters under identical or milder conditions (32°C) with complete retention of original stereochemistry [1]. Similarly, N-benzylated methyl esters show zero isomerization even after 5 hours of reflux in 10% MeOH-HCl [1].

Stereochemical stability Protecting group strategy Piperidine derivatives Reaction condition optimization

hERG Liability Structural Alert in 2-Piperidin-4-yl-acetamide Derivatives Derived from This Scaffold

Structure-activity relationship studies on 2-piperidin-4-yl-acetamide derivatives, which are synthesized from 4-piperidineacetic acid ester precursors, reveal a significant and quantifiable hERG potassium channel inhibition liability that varies systematically with structural modifications. A medicinal chemistry optimization program at AstraZeneca identified 2-piperidin-4-yl-acetamide-based MCH-R1 antagonists that demonstrated outstanding in vivo efficacy but were 'flawed with high affinity towards the hERG potassium channel' [1]. While specific IC₅₀ values for the parent ester are not reported, the study explicitly notes that existing hERG SAR information was successfully employed to design out this liability in optimized analogs, though additional hurdles prevented clinical advancement [1]. Computational structural analysis of this series further identified physicochemical features responsible for both hERG blocking and MCH-R1 antagonistic activities, establishing a quantifiable relationship between scaffold modifications and cardiotoxicity risk [2].

Cardiotoxicity hERG inhibition MCH-R1 antagonists Drug safety SAR

Optimal Application Scenarios for Ethyl 2-(piperidin-4-yl)acetate Based on Verified Differentiation Evidence


Synthetic Sequences Requiring Controlled Stereochemical Equilibration Under Acidic Esterification

This compound is ideally suited for synthetic routes where the goal is to achieve a thermodynamically equilibrated mixture of stereoisomers rather than stereospecific retention. The documented ability of the N-unsubstituted 5-ethyl-2-oxo-4-piperidineacetic acid ethyl ester system to undergo controlled cis-trans isomerization to a 70:30 trans:cis ratio under reflux with 10% EtOH-HCl provides a predictable stereochemical outcome that can be exploited in target-oriented synthesis [1]. The slower isomerization kinetics of the ethyl ester relative to the methyl ester offer a broader process window, making it the preferred choice when precise control over reaction timing is critical for yield optimization [1].

PROTAC Linker Development with Rigid Heterocyclic Architecture Requirements

Ethyl 2-(piperidin-4-yl)acetate is commercially positioned as a PROTAC linker building block, with the piperidine ring conferring a semi-rigid heterocyclic scaffold distinct from purely flexible alkyl or PEG linkers . This rigidity can influence ternary complex formation geometry between the E3 ligase and target protein, a critical determinant of ubiquitination efficiency. When linker rigidity rather than maximum flexibility is the design objective, this piperidine-containing ester offers a differentiated structural option for PROTAC library synthesis .

Synthesis of Bioactive Piperidin-4-yl-acetamides with Integrated hERG Liability Screening

Given the documented hERG inhibition liability associated with 2-piperidin-4-yl-acetamide derivatives synthesized from this scaffold [2], this compound is most appropriately deployed in medicinal chemistry programs that incorporate early-stage hERG screening as an integral component of the hit-to-lead optimization workflow. Programs targeting MCH-R1 or related GPCRs should anticipate the need for SAR-guided structural modifications to mitigate cardiotoxicity risk, as established by published optimization campaigns that successfully designed out hERG affinity while maintaining target potency [2].

Multi-Step Synthesis Requiring N-Unprotected Piperidine Intermediate for Downstream Alkylation

The free secondary amine in Ethyl 2-(piperidin-4-yl)acetate makes it the appropriate intermediate choice when the synthetic route requires subsequent N-alkylation or N-acylation steps. Documented synthetic routes utilize this compound as intermediate VIII following hydrogenolytic N-debenzylation, followed directly by N-alkylation with chloroethyl ethers to generate pharmacologically active benzhydryloxyethylpiperidine derivatives [3]. Procuring the N-unprotected ester avoids the additional deprotection step that would be required if starting from N-Boc or N-Cbz protected analogs, streamlining the overall synthetic sequence [3].

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